15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 (Mixture of Diastereomers)
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Overview
Description
15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 (Mixture of Diastereomers) is a biochemical compound used primarily in proteomics research. It has a molecular formula of C27H33D7F2O5 and a molecular weight of 489.64 . This compound is a deuterated analog of 15-Hydroxy Lubiprostone Phenylmethyl Ester, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in various scientific studies.
Preparation Methods
The preparation of 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 involves synthetic routes that typically include the incorporation of deuterium atoms into the molecular structure. The exact synthetic routes and reaction conditions are proprietary and specific to the manufacturer . Industrial production methods for such compounds often involve multi-step synthesis processes, including the use of deuterated reagents and catalysts to achieve the desired isotopic labeling.
Chemical Reactions Analysis
15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: It is used in studies involving the metabolism and pharmacokinetics of lubiprostone and its derivatives.
Medicine: It is used in research related to gastrointestinal motility disorders and other medical conditions.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 involves its interaction with specific molecular targets and pathways. As a deuterated analog, it exhibits similar biological activity to its non-deuterated counterpart, lubiprostone. Lubiprostone activates chloride channels in the gastrointestinal tract, leading to increased fluid secretion and improved bowel movements .
Comparison with Similar Compounds
15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 can be compared with other similar compounds, such as:
Lubiprostone: The non-deuterated version of the compound, used in the treatment of chronic idiopathic constipation and irritable bowel syndrome.
Deuterated Lubiprostone: Other deuterated analogs of lubiprostone with different isotopic labeling patterns.
The uniqueness of 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 lies in its specific deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and reduced metabolic degradation .
Properties
CAS No. |
1346597-35-0 |
---|---|
Molecular Formula |
C27H40F2O5 |
Molecular Weight |
489.652 |
IUPAC Name |
benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C27H40F2O5/c1-2-3-17-27(28,29)25(32)16-15-22-21(23(30)18-24(22)31)13-9-4-5-10-14-26(33)34-19-20-11-7-6-8-12-20/h6-8,11-12,21-22,24-25,31-32H,2-5,9-10,13-19H2,1H3/t21-,22-,24-,25?/m1/s1/i1D3,2D2,3D2 |
InChI Key |
RPXJEOQZOUXYRP-VXDDJUJZSA-N |
SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)O)O)(F)F |
Synonyms |
(11α)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan Phenylmethyl Ester-d7 |
Origin of Product |
United States |
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